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Compound of Interest

Compound Name: 4-[2-(Dimethylamino)propyl]phenol

CAS No.: 69792-61-6

Cat. No.: B188697

Get Quote

Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Scientists

Instrument Modality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Ionization Mode: Electrospray Ionization Positive (ESI+)

Chemical Profiling and Clinical Significance
Pholedrine (4-(2-methylaminopropyl)phenol), also known as p-hydroxy-N-methylamphetamine,

is a sympathomimetic amine historically utilized as a cardiovascular agent to treat hypotension.

In modern analytical toxicology and anti-doping contexts, pholedrine is heavily monitored. It

serves not only as an indicator of direct pharmaceutical ingestion but also as a critical

biomarker for the direct disposal or systemic metabolism of illicit amphetamines, specifically

methamphetamine[1].

Given its potent adrenergic effects, overdose can lead to severe hyperthermia, tachycardia,

and central respiratory paralysis[2]. Accurate, highly specific quantification of pholedrine in

complex biological matrices (e.g., blood, urine, meconium) requires a robust understanding of
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its mass spectrometric behavior to prevent false positives from structurally similar

phenethylamines.

Mechanistic Elucidation of MS/MS Fragmentation
To design a highly selective Multiple Reaction Monitoring (MRM) method, we must first

understand the structural causality behind pholedrine's fragmentation. Pholedrine has a

monoisotopic mass of 165.1154 Da. Under acidic LC conditions, the secondary amine is

readily protonated, yielding a stable precursor ion [M+H]+ at m/z 166.12[3].

Upon subjection to Collision-Induced Dissociation (CID) in the collision cell, the precursor ion

undergoes three primary, thermodynamically driven fragmentation pathways:

Inductive Cleavage (m/z 135.08): The most characteristic cleavage for N-

methylamphetamines is the loss of the amine group. The protonated nitrogen induces

heterolytic bond cleavage, resulting in the neutral loss of methylamine (CH₃NH₂, 31 Da)[3].

The remaining charge is stabilized on the alkyl chain, yielding a product ion at m/z 135.08.

Alpha-Cleavage (m/z 107.05): The C-C bond between the alpha and beta carbons (relative

to the amine) is highly susceptible to homolytic/heterolytic cleavage. This fragmentation

expels the amine-containing side chain (-C₃H₉N, 59 Da), leaving a hydroxybenzyl cation.

This cation rapidly rearranges into a highly conjugated, stable hydroxytropylium ion at m/z

107.05[2]. Due to its high abundance and stability, this is the optimal quantifier ion.

Dehydration (m/z 148.11): The phenolic hydroxyl group can undergo elimination, resulting in

the neutral loss of water (-18 Da)[4]. While less abundant, this ion serves as a secondary

structural confirmation.
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Figure 1: ESI+ Collision-Induced Dissociation (CID) fragmentation pathways of pholedrine.
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Analytical Strategy: Causality Behind the Workflow
To ensure the protocol acts as a self-validating system, every step of the analytical workflow is

designed with orthogonal chemical logic and built-in quality control mechanisms.

Sample Preparation Logic (Mixed-Mode SPE)
Pholedrine possesses both a secondary amine (pKa ~10.0) and a phenolic hydroxyl group

(pKa ~9.5). At a physiological or slightly acidic pH, the molecule is predominantly positively

charged. Therefore, Solid Phase Extraction (SPE) utilizing a Mixed-Mode Strong Cation

Exchange (MCX) sorbent is selected.

Causality: The strong cation exchange sites ionically bind the protonated amine. This allows

for aggressive washing with 100% organic solvents (e.g., methanol) to strip away neutral

lipids and matrix interferences without eluting the analyte[2]. Elution is only achieved by

introducing a strong base (e.g., 5% NH₄OH in methanol) which deprotonates the amine,

breaking the ionic bond.

Chromatographic Logic
Separation is achieved on a reversed-phase C18 column using a slightly acidic mobile phase

(pH 5.0, buffered with ammonium acetate and acetic acid)[2].

Causality: Maintaining a pH of 5.0 ensures the amine remains fully protonated, preventing

peak tailing caused by secondary interactions with residual silanols on the silica stationary

phase. Furthermore, introducing the analyte into the MS source already in its protonated

state exponentially increases ESI+ ionization efficiency.

Self-Validating Quality Control
To validate extraction efficiency and correct for matrix-induced ion suppression, a Stable

Isotope-Labeled Internal Standard (SIL-IS) such as D11-methamphetamine or D5-MDMA must

be spiked into the raw sample prior to any manipulation[2].

Validation Metric: If the absolute peak area of the SIL-IS drops by >30% compared to a neat

standard, the system flags a matrix effect failure. If the ratio of the m/z 107 (quantifier) to m/z

135 (qualifier) deviates by >20% from the calibration curve, the system flags a co-eluting

isobaric interference.
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Figure 2: Self-validating LC-MS/MS workflow for the quantification of pholedrine.
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Quantitative Data Summary
The following tables summarize the optimized parameters required for the sensitive detection

of pholedrine in biological matrices.

Table 1: MRM Transitions and Collision Energies (CE)

Analyte
Precursor Ion
(m/z)

Product Ion
(m/z)

Purpose
Collision
Energy (eV)

Pholedrine 166.1 107.1 Quantifier 22

Pholedrine 166.1 135.1 Qualifier 15

D5-MDMA (IS) 199.0 165.0 Internal Standard 18

Table 2: Validated Method Performance Metrics[2]

Parameter Value Matrix

Limit of Detection (LOD) 0.8 ng/mL (S/N = 3) Serum / Urine

Lower Limit of Quantitation

(LLOQ)
3.0 ng/mL (S/N = 10) Serum / Urine

Linear Dynamic Range 1.0 – 100 ng/mL Serum / Urine

Extraction Recovery 67% Serum

Intra-day Precision (R.S.D) 3.8% – 8.7% Serum

Step-by-Step Experimental Protocol
Phase 1: Sample Preparation (Solid Phase Extraction)

Aliquot & Spike: Transfer 1.0 mL of biological fluid (plasma/urine) into a clean glass tube.

Add 50 µL of D5-MDMA internal standard (1 µg/mL). Vortex for 10 seconds.

Acidification: Add 1.0 mL of 0.1 M HCl to the sample to ensure complete protonation of the

pholedrine amine group.
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Conditioning: Condition the MCX SPE cartridge (e.g., Oasis MCX 30 mg/1 mL) with 1.0 mL

Methanol, followed by 1.0 mL of 0.1 M HCl.

Loading: Load the acidified sample onto the cartridge at a flow rate of ~1 mL/min.

Washing (Orthogonal Cleanup):

Wash 1: 1.0 mL of 0.1 M HCl (removes polar interferences).

Wash 2: 1.0 mL of 100% Methanol (removes neutral/hydrophobic lipids).

Elution: Elute the target analytes with 1.0 mL of 5% Ammonium Hydroxide (NH₄OH) in

Methanol.

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Reconstitute in 100 µL of Initial Mobile Phase.

Phase 2: LC Separation Conditions
Column: Reversed-Phase C18 (e.g., 150 mm × 2.1 mm, 3 µm particle size).

Mobile Phase A: 5 mM Ammonium Acetate in Water, adjusted to pH 5.0 with Acetic Acid[2].

Mobile Phase B: Methanol/Acetonitrile (3:1, v/v) containing 0.02% Acetic Acid[2].

Gradient Elution:

0.0 – 1.0 min: 5% B

1.0 – 6.0 min: Linear ramp to 70% B

6.0 – 7.5 min: Hold at 70% B

7.5 – 8.0 min: Return to 5% B (Equilibration for 2 min).

Flow Rate: 0.3 mL/min.

Injection Volume: 10 µL.
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Phase 3: MS/MS Acquisition Parameters
Ion Source: Turbo Ion-Spray (ESI+).

Capillary Temperature: 450 °C.

Spray Voltage: +5000 V.

Collision Gas: Nitrogen (5.0 grade).

Divert Valve: Direct the LC flow to waste from 0.0 to 2.0 minutes to prevent source

contamination from early-eluting salts; switch to the MS from 2.0 to 7.0 minutes[2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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